Cas no 81514-32-1 (N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide)

N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide structure
81514-32-1 structure
Product name:N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide
CAS No:81514-32-1
MF:C20H26N4O8S2
MW:514.57244
CID:1803580
PubChem ID:3067422

N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide
    • 1-butyl-3-[4-[2-[(2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonylurea
    • 81514-32-1
    • DTXSID10231166
    • Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro-
    • BRN 5677004
    • Inchi: InChI=1S/C20H26N4O8S2/c1-3-4-12-21-20(25)23-33(28,29)17-8-5-15(6-9-17)11-13-22-34(30,31)19-10-7-16(24(26)27)14-18(19)32-2/h5-10,14,22H,3-4,11-13H2,1-2H3,(H2,21,23,25)
    • InChI Key: JZHQATULXCNFQF-UHFFFAOYSA-N
    • SMILES: CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 514.11920615g/mol
  • Monoisotopic Mass: 514.11920615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 872
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 193Ų

N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide Related Literature

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